3-(3-Fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Overview
Description
3-(3-Fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a chemical compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a fluorophenyl group, a methyl group, and a carboxylic acid group attached to the oxazole ring. The fluorine atom in the phenyl ring can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-fluorobenzaldehyde with a suitable nitrile and an acid catalyst to form the oxazole ring. The reaction conditions often include heating the mixture to promote cyclization and subsequent formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxazole ring or the carboxylic acid group.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
3-(3-Fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity. The oxazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
- 3-(3-Chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
- 3-(3-Bromophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Uniqueness
The presence of the fluorine atom in 3-(3-Fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid distinguishes it from other similar compounds. Fluorine can significantly alter the compound’s electronic properties, making it more reactive in certain chemical reactions and potentially enhancing its biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(3-fluorophenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3/c1-11(10(14)15)6-9(13-16-11)7-3-2-4-8(12)5-7/h2-5H,6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSRHUOAYUUCJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)C2=CC(=CC=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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